molecular formula C16H14Br2Cl2S3 B14238850 1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} CAS No. 552838-24-1

1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}

Cat. No.: B14238850
CAS No.: 552838-24-1
M. Wt: 533.2 g/mol
InChI Key: CYUDTLPFFRRXPB-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties and reactivity. It is primarily used in scientific research and industrial applications due to its potential for various chemical reactions and its role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} typically involves multiple steps, starting with the preparation of the benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where bromine and chlorine atoms are introduced into the benzene ring under specific conditions. The presence of sulfur atoms is achieved through the use of thiol or sulfide reagents. The reaction conditions usually involve the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Such as palladium (Pd) for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a halide source, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct reactivity and potential for various applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in scientific research and industrial processes .

Properties

CAS No.

552838-24-1

Molecular Formula

C16H14Br2Cl2S3

Molecular Weight

533.2 g/mol

IUPAC Name

2-bromo-4-[3-bromo-4-(2-chloroethylsulfanyl)phenyl]sulfanyl-1-(2-chloroethylsulfanyl)benzene

InChI

InChI=1S/C16H14Br2Cl2S3/c17-13-9-11(1-3-15(13)21-7-5-19)23-12-2-4-16(14(18)10-12)22-8-6-20/h1-4,9-10H,5-8H2

InChI Key

CYUDTLPFFRRXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)SCCCl)Br)Br)SCCCl

Origin of Product

United States

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